NB-598 vs. Terbinafine: Inverted Species Selectivity for Mammalian SQLE
NB-598 exhibits reversed selectivity compared to the antifungal SQLE inhibitor terbinafine. While terbinafine is a potent, non-competitive inhibitor of fungal SQLE (Candida Ki = 30 nM), it is a weak inhibitor of the mammalian enzyme (rat liver Ki = 77 μM) [1]. In contrast, NB-598 is a potent, competitive inhibitor of mammalian SQLE (rat IC50 = 4.4 nM; human IC50 = 0.75 nM in HepG2 microsomes) with negligible activity against fungal SQLE [1][2]. This species selectivity is critical for experiments requiring specific modulation of mammalian cholesterol synthesis without off-target antifungal effects.
| Evidence Dimension | Species Selectivity (Inhibition Potency) |
|---|---|
| Target Compound Data | NB-598: Mammalian SQLE IC50 = 4.4 nM (rat); 0.75 nM (human HepG2). No effect on fungal SQLE. |
| Comparator Or Baseline | Terbinafine: Fungal SQLE Ki = 30 nM; Mammalian SQLE Ki = 77 μM. |
| Quantified Difference | NB-598 is >17,500-fold more selective for mammalian over fungal SQLE compared to terbinafine. |
| Conditions | In vitro enzyme assays; rat liver microsomes, human HepG2 cell microsomes, Candida SQLE. |
Why This Matters
Enables specific investigation of mammalian cholesterol biosynthesis without confounding antifungal activity, ensuring experimental specificity.
- [1] Ryder NS, Stuetz A, Nussbaumer P. Squalene Epoxidase Inhibitors: Structural Determinants for Activity and Selectivity of Allylamines and Related Compounds. In: Regulation of Isopentenoid Metabolism. American Chemical Society; 1992:192-204. View Source
- [2] Horie M, Tsuchiya Y, Hayashi M, Iida Y, Iwasawa Y, Nagata Y, Sawasaki Y, Fukuzumi H, Kitani K, Kamei T. NB-598: a potent competitive inhibitor of squalene epoxidase. J Biol Chem. 1990 Oct 25;265(30):18075-8. PMID: 2211683. View Source
